molecular formula C21H43BrN2 B3274835 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide CAS No. 61546-11-0

1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide

Cat. No.: B3274835
CAS No.: 61546-11-0
M. Wt: 403.5 g/mol
InChI Key: ITZNXZAJGIRLBC-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide is a long-chain imidazolium-based ionic liquid. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide typically involves the reaction of 1-methylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The long alkyl chain enhances its ability to self-assemble and form micelles or bilayers, which can encapsulate other molecules. This property is particularly useful in drug delivery and as a corrosion inhibitor .

Comparison with Similar Compounds

Comparison: 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and self-assembly properties. This makes it more effective as a corrosion inhibitor and in forming stable micelles for drug delivery compared to its shorter-chain counterparts .

Properties

IUPAC Name

1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZNXZAJGIRLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20816423
Record name 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20816423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61546-11-0
Record name 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20816423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
Reactant of Route 2
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
Reactant of Route 3
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
Reactant of Route 4
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
Reactant of Route 5
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
Reactant of Route 6
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide

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